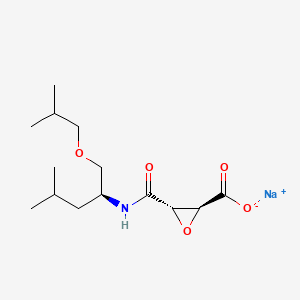

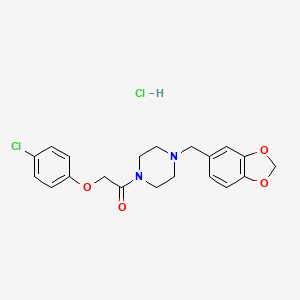

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside

Overview

Description

X-?-Gal: It was synthesized by Jerome Horwitz and collaborators in 1964 . This compound is often used in molecular biology to test for the presence of the enzyme α-galactosidase, which hydrolyzes α-galactosides.

Scientific Research Applications

Chemistry: : In chemistry, X-?-Gal is used as a chromogenic substrate to detect the presence of α-galactosidase. This application is particularly useful in enzyme kinetics studies and the characterization of glycosidase activity .

Biology: : In molecular biology, X-?-Gal is widely used in blue-white screening to identify recombinant bacterial colonies. The presence of α-galactosidase activity results in blue-colored colonies, indicating successful cloning events .

Medicine: : X-?-Gal is used in histochemical staining to detect α-galactosidase activity in tissue samples. This application is valuable in diagnosing certain lysosomal storage diseases where α-galactosidase activity is deficient .

Industry: : In industrial biotechnology, X-?-Gal is employed in the quality control of enzyme production processes. It helps in monitoring the activity of α-galactosidase in various fermentation and bioprocessing applications .

Mechanism of Action

X-?-Gal exerts its effects through the enzymatic hydrolysis by α-galactosidase. The enzyme cleaves the α-glycosidic bond in X-?-Gal, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter compound then dimerizes and oxidizes to form a blue product, which serves as a visual indicator of enzyme activity .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside interacts with the enzyme β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . The interaction between this compound and β-galactosidase is highly selective .

Cellular Effects

The presence of this compound in cells can be used to detect the activity of β-galactosidase . This can influence cell function by providing a visual indicator of lacZ activity, which is often used as a reporter gene in molecular biology studies .

Molecular Mechanism

The mechanism of action of this compound involves its hydrolysis by β-galactosidase . This enzyme cleaves the glycosidic bond of this compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product then dimerizes to form a blue precipitate .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed over time in laboratory settings. The blue precipitate formed by the action of β-galactosidase on this compound is stable and can be visually detected over background .

Metabolic Pathways

This compound is involved in the metabolic pathway of β-galactosidase . This enzyme hydrolyzes this compound, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be dependent on the methods used for its introduction. Once inside the cell, it can interact with β-galactosidase wherever this enzyme is present .

Subcellular Localization

The subcellular localization of this compound would be determined by the localization of β-galactosidase, as this is the enzyme that interacts with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of X-?-Gal involves the reaction of 5-bromo-4-chloro-3-indolyl with α-D-galactopyranoside under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the compound .

Industrial Production Methods: : In industrial settings, X-?-Gal is produced by combining the indole derivative with galactose in large-scale reactors. The reaction is monitored closely to maintain the desired temperature and pH levels. The final product is purified using chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : X-?-Gal primarily undergoes hydrolysis reactions catalyzed by the enzyme α-galactosidase. This hydrolysis results in the formation of galactose and 5-bromo-4-chloro-3-hydroxyindole .

Common Reagents and Conditions: : The hydrolysis of X-?-Gal requires the presence of α-galactosidase and is typically carried out in a buffered solution at a neutral pH. The reaction can be enhanced by the addition of potassium ferricyanide and potassium ferrocyanide, which help in the visualization of the reaction products .

Major Products: : The major products of the hydrolysis reaction are galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter compound spontaneously dimerizes and oxidizes to form 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product .

Comparison with Similar Compounds

Similar Compounds

Salmon-Gal: (6-Chloro-3-indolyl-β-D-galactopyranoside): Produces a reddish-pink product upon hydrolysis by β-galactosidase.

Magenta-Gal: (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Produces a magenta-colored product upon hydrolysis.

Uniqueness: : X-?-Gal is unique in its specificity for α-galactosidase, making it a valuable tool for detecting this enzyme’s activity in various biological and industrial applications. Its ability to produce a distinct blue product upon hydrolysis allows for easy visualization and quantification of enzyme activity .

properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YGEXGZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?

A1: X-alpha-Gal is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of X-alpha-Gal, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does X-alpha-Gal work as an indicator in Y2H systems?

A2: X-alpha-Gal is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves X-alpha-Gal, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide examples from the research papers where X-alpha-Gal was used to identify protein-protein interactions?

A3: Certainly. Several studies utilized X-alpha-Gal in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].

Q4: Beyond its use in Y2H, are there other applications of X-alpha-Gal mentioned in the provided research?

A4: While the provided papers primarily focus on its role in Y2H systems, X-alpha-Gal is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []

Q5: What are the potential advantages of using X-alpha-Gal in Y2H systems?

A5: X-alpha-Gal offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

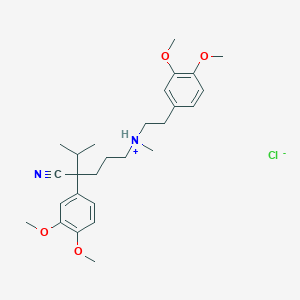

![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)

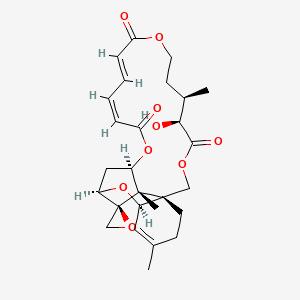

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)

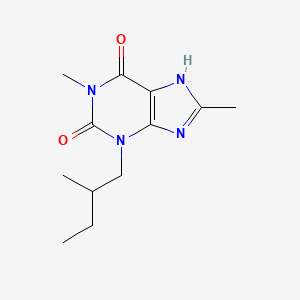

![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)